molecular formula C17H17N3O5S B2655502 (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034261-11-3

(7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2655502
CAS No.: 2034261-11-3
M. Wt: 375.4
InChI Key: BRLCICAHWVXJBI-UHFFFAOYSA-N
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Description

The compound (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone features a benzofuran core substituted with a methoxy group at the 7-position, linked via a methanone bridge to a 3-sulfonated azetidine ring bearing a 1-methylimidazole moiety. This structure combines aromatic heterocycles (benzofuran and imidazole) with a sulfonyl group and a strained azetidine ring, which may influence its physicochemical properties and biological interactions. While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with compounds reported in pharmaceutical and agrochemical research, such as antitumor agents () and sulfonyl-containing herbicides ().

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-19-7-6-18-17(19)26(22,23)12-9-20(10-12)16(21)14-8-11-4-3-5-13(24-2)15(11)25-14/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLCICAHWVXJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Benzofuran moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Imidazole and azetidine groups : These contribute to the compound's potential pharmacological effects due to their interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors in the body. The mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, which is crucial for cell division and proliferation .
  • Antimicrobial Activity : The presence of the imidazole ring suggests potential activity against bacterial and fungal pathogens due to its known effects on microbial cell membranes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and the activation of caspases .

Antimicrobial Effects

Studies have demonstrated that benzofuran derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls or disrupt metabolic pathways, leading to cell death .

Study 1: Anticancer Efficacy

A study explored the effects of a related benzofuran compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, attributed to increased apoptosis markers such as caspase activation and PARP cleavage.

Concentration (µM)Cell Viability (%)Apoptosis Markers
0100Low
1075Moderate
5040High

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound displayed significant inhibition of bacterial growth at concentrations as low as 20 µg/mL.

Concentration (µg/mL)Zone of Inhibition (mm)
00
105
2015
5025

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Its benzofuran and imidazole components are known for various pharmacological activities.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of related benzofuran derivatives, demonstrating that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has shown that compounds containing benzofuran moieties can possess antimicrobial activity. This compound's potential as an antimicrobial agent is under investigation, with preliminary results indicating effectiveness against certain bacterial strains.

Data Table: Antimicrobial Activity

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

Neuropharmacology

The imidazole ring in the compound suggests potential neuropharmacological applications. Compounds with imidazole structures are often explored for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects
Research on similar compounds has indicated neuroprotective effects in models of neurodegenerative diseases. The proposed mechanism includes modulation of oxidative stress and inflammation pathways.

Fluorescent Materials

Due to its unique chemical structure, this compound may be utilized in developing fluorescent materials. The benzofuran moiety can contribute to photoluminescent properties.

Data Table: Photophysical Properties

Parameter Value
Emission Max (nm) 480
Quantum Yield (%) 30

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Benzofuran Cores

(a) 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives ()
  • Core Structure : Benzimidazol-2-one with a sulfonyl group at the 5-position.
  • Key Differences : The target compound replaces the benzimidazolone core with a methoxybenzofuran system and introduces an azetidine ring.
  • Functional Implications: Benzimidazolone derivatives in exhibit antitumor activity, suggesting that sulfonyl groups may enhance binding to biological targets. However, the benzofuran moiety in the target compound could alter electronic properties (e.g., π-π stacking) compared to benzimidazolones.
(b) [1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-7-nitro-1H-benzimidazol-2-yl]phenylmethanone ()
  • Core Structure : Benzimidazole with a nitro group and a dioxolane-substituted methyl chain.
  • Key Differences : The target compound substitutes benzimidazole with benzofuran and replaces the dioxolane group with a sulfonated azetidine-imidazole system.
  • Functional Implications :
    • The nitro group in ’s compound may confer electrophilic reactivity, whereas the methoxy group in the target compound could enhance solubility or serve as a hydrogen-bond acceptor.
    • The sulfonyl group in the target compound may improve water solubility compared to the lipophilic dioxolane group in ’s structure.

Sulfonyl-Containing Agrochemicals ()

Sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl () share a sulfonyl bridge but differ significantly in core structure:

  • Core Structure : Triazine rings linked to sulfonylurea groups.
  • Key Differences : The target compound uses an azetidine-imidazole system instead of a triazine and lacks the urea moiety.
  • Functional Implications: Sulfonyl groups in herbicides enhance binding to acetolactate synthase (ALS) enzymes. In the target compound, the sulfonyl group may instead modulate interactions with eukaryotic targets (e.g., kinases or proteases).

Data Tables for Comparative Evaluation

Table 1: Structural and Functional Comparison

Feature Target Compound 5-Hydrosulfonyl-benzimidazolone () Metsulfuron Methyl () Benzimidazole-Dioxolane ()
Core Heterocycle Benzofuran Benzimidazolone Triazine Benzimidazole
Sulfonyl Group Position Azetidine-3-position Benzimidazole-5-position Triazine-linked sulfonylurea Absent
Key Substituents 7-Methoxy, 1-methylimidazole Benzyl/ethylbenzene, ammonia derivatives Methyl, methoxy Nitro, dioxolane
Potential Applications Hypothesized: Antitumor/kinase inhibition Antitumor Herbicide Undisclosed (structural focus)

Table 2: Hypothetical Physicochemical Properties*

Property Target Compound 5-Hydrosulfonyl-benzimidazolone Metsulfuron Methyl
Molecular Weight (g/mol) ~420 ~300–350 ~381
LogP (Predicted) ~2.5 ~1.8–2.2 ~0.5
Water Solubility Moderate Low to moderate High
Metabolic Stability High (azetidine) Moderate Low

*Based on structural features and analogous data from references.

Research Implications and Gaps

  • The target compound’s unique combination of benzofuran, azetidine, and sulfonated imidazole warrants further investigation into its synthesis (e.g., adapting methods from ) and biological screening.
  • Comparative studies with ’s antitumor agents could clarify the role of benzofuran versus benzimidazolone cores in activity.
  • Stability assays are needed to evaluate the azetidine ring’s susceptibility to hydrolysis compared to triazine-based herbicides ().

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